REACTION_CXSMILES
|
Br[C:2]1[N:3]=[C:4]([C:9]2[O:10][C:11]([C:14]([CH3:17])([CH3:16])[CH3:15])=[N:12][N:13]=2)[C:5]([NH2:8])=[N:6][CH:7]=1.C1(P(C2CCCCC2)C2C=C(C(C)C)C=CC=2C2C(C(C)C)=CC=CC=2C(C)C)CCCCC1.[C:52]([Zn]C#N)#[N:53]>CC(N(C)C)=O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].[Zn]>[NH2:8][C:5]1[N:6]=[CH:7][C:2]([C:52]#[N:53])=[N:3][C:4]=1[C:9]1[O:10][C:11]([C:14]([CH3:17])([CH3:16])[CH3:15])=[N:12][N:13]=1 |f:4.5.6.7.8|
|
Name
|
|
Quantity
|
89.35 g
|
Type
|
reactant
|
Smiles
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BrC=1N=C(C(=NC1)N)C=1OC(=NN1)C(C)(C)C
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Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
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Name
|
Dicyclohexyl(2′,4,6′-triisopropylbiphenyl-2-yl)phosphine
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Quantity
|
11.43 g
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)P(C1=C(C=CC(=C1)C(C)C)C1=C(C=CC=C1C(C)C)C(C)C)C1CCCCC1
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Name
|
dicyanozinc
|
Quantity
|
16.89 g
|
Type
|
reactant
|
Smiles
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C(#N)[Zn]C#N
|
Name
|
|
Quantity
|
0.49 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
1.568 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
partitioned between DCM (3 L) and water (1 L)
|
Type
|
FILTRATION
|
Details
|
The black mixture was filtered through celite
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
The solution was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with MTBE
|
Type
|
CUSTOM
|
Details
|
isolated by filtration
|
Type
|
WASH
|
Details
|
washing with MTBE
|
Type
|
CUSTOM
|
Details
|
The filter cake was dried in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=CC(=NC1C=1OC(=NN1)C(C)(C)C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55.7 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 158.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |